molecular formula C15H14N2O2 B2573318 4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one CAS No. 1890340-16-5

4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one

Cat. No. B2573318
CAS RN: 1890340-16-5
M. Wt: 254.289
InChI Key: VBMIBHAFQBMWRV-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoxalinone, which is a type of heterocyclic compound . Quinoxalinones and their derivatives have been reported to exhibit a broad spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various transformations, such as oxidation, reduction, and electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as total solid contents in each film .

Scientific Research Applications

Antitumor Agents

Compounds structurally similar to 4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one have been explored for their potent antitumor activities. For instance, a series of 2-phenylquinolin-4-ones showed significant inhibitory activity against various tumor cell lines. Notably, derivatives exhibited substantial effects on tyrosine autophosphorylation of insulin-like growth factor-1 receptor (IGF-1R), indicating their mechanism of action might involve inhibition of critical signaling pathways in cancer cells. One derivative demonstrated efficacy comparable to doxorubicin in a Hep3B xenograft model, suggesting potential as a clinical candidate for cancer treatment (Chou et al., 2010).

Anti-tubercular Agents

Quinoxaline-1,4-di-N-oxide derivatives have shown promise as anti-tubercular agents. A novel series of these compounds was synthesized and tested against Mycobacterium tuberculosis strains, revealing moderate to significant activity. The most active compounds demonstrated minimal toxicity against human embryonic kidney cells, highlighting their potential as safer therapeutic options for tuberculosis (Srinivasarao et al., 2020).

Tubulin-Binding Tumor-Vascular Disrupting Agents

Research on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and its analogs has revealed their potential as novel tubulin-binding tumor-vascular disrupting agents. These compounds not only inhibited tumor growth in mice models but also disrupted tumor vasculature, indicating a dual mechanism of action that could be highly effective in cancer therapy (Cui et al., 2017).

Optical Waveguides

The development of highly fluorinated aromatic-aliphatic copolyethers containing methoxy groups has led to materials with excellent chemical resistance and thermal stability. These materials, suitable for use in optical waveguides, have the potential for diverse applications in photonics due to their controlled refractive indices and low propagation loss (Wan et al., 2012).

Antimalarial Activity

Compounds derived from 1,2-dioxane, featuring methoxyphenyl groups, have demonstrated significant antimalarial activity. These findings suggest that the structural elements of these compounds could be optimized to develop new antimalarial drugs, offering a new approach to combatting this disease (Lombardo et al., 2014).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with functional proteins such as receptors, ion channels, and enzymes .

Safety and Hazards

The safety and hazards associated with similar compounds often depend on factors such as the method of synthesis and the specific properties of the compound .

Future Directions

The future directions for research on similar compounds often involve further exploration of their potential biological activities and the development of more efficient synthesis methods .

properties

IUPAC Name

4-(3-methoxyphenyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-12-6-4-5-11(9-12)17-10-15(18)16-13-7-2-3-8-14(13)17/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMIBHAFQBMWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)-1,3-dihydroquinoxalin-2-one

CAS RN

1890340-16-5
Record name 4-(3-methoxyphenyl)-1,2,3,4-tetrahydroquinoxalin-2-one
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